Isopropyl β-D-1-thiogalactopyranoside (IPTG): A Comprehensive Technical Guide
Isopropyl β-D-1-thiogalactopyranoside (IPTG): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl β-D-1-thiogalactopyranoside, commonly known as IPTG, is a pivotal molecular biology reagent utilized for the induction of gene expression in various prokaryotic systems.[1][2] As a molecular mimic of allolactose, IPTG efficiently triggers the transcription of genes under the control of the lac operon and its derivatives.[1][3] Its non-metabolizable nature ensures sustained induction, making it an invaluable tool for recombinant protein expression and other molecular cloning applications.[2][4] This guide provides an in-depth overview of IPTG's chemical properties, mechanism of action, and key applications, supplemented with detailed experimental protocols and quantitative data.
Chemical Properties and Structure
IPTG is a structural analog of lactose, with the chemical formula C9H18O5S and a molar mass of 238.30 g/mol .[1][5] Structurally, it is a thioglycoside, where a galactose moiety is linked to an isopropyl group via a sulfur atom.[1] This sulfur linkage renders IPTG resistant to hydrolysis by β-galactosidase, preventing its degradation by the cell and ensuring its concentration remains constant throughout an experiment.[2] IPTG is a white to off-white crystalline powder that is readily soluble in water and other polar solvents.[1]
Mechanism of Action: Induction of the lac Operon
IPTG's primary function is to induce the expression of genes regulated by the lac operator.[1][6] In the absence of an inducer, the lac repressor protein (LacI) binds to the lac operator DNA sequence, physically obstructing RNA polymerase from transcribing the downstream genes.[4]
IPTG functions by binding to the lac repressor, causing a conformational change in the protein that reduces its affinity for the lac operator.[4][7] This inactivation of the repressor allows RNA polymerase to access the promoter and initiate transcription of the genes in the operon, such as the gene for β-galactosidase (lacZ).[1][2]
Applications in Molecular Biology
IPTG is a cornerstone reagent in molecular biology with two primary applications:
Recombinant Protein Expression
IPTG is widely used to induce the expression of recombinant proteins in E. coli.[6] The gene of interest is typically cloned into an expression vector under the control of a lac or tac promoter.[4] Upon addition of IPTG to the bacterial culture, the expression of the target protein is initiated.[8]
Blue-White Screening
Blue-white screening is a technique for the visual identification of recombinant bacteria.[9] This method relies on the principle of α-complementation of the β-galactosidase gene. When a foreign DNA fragment is inserted into the lacZα gene of a plasmid, it disrupts the gene's ability to produce a functional β-galactosidase. In the presence of IPTG and a chromogenic substrate like X-gal, non-recombinant colonies will appear blue due to the hydrolysis of X-gal by functional β-galactosidase, while recombinant colonies will remain white.[9]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the effective use of IPTG in common molecular biology applications.
| Parameter | Value | Notes |
| Chemical Formula | C9H18O5S | [1][5] |
| Molar Mass | 238.30 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and other polar solvents | [1] |
| Storage (Powder) | Stable for 5 years at ≤4°C | [2] |
| Storage (Solution) | Stable for up to 1 month at room temperature; up to 1 year at -20°C | [2][10] |
| Application | Parameter | Recommended Value |
| Protein Expression | IPTG Concentration | 0.1 - 2.0 mM (1.0 mM is a common starting point) |
| Incubation Temperature | 16 - 37°C (protein-dependent) | |
| Incubation Time | 2 - 24 hours (protein-dependent) | |
| Blue-White Screening | IPTG Concentration on Plates | 0.1 - 1.0 mM (final concentration) |
| X-gal Concentration on Plates | 20 - 40 µg/mL |
| Stock Solution | Component | Amount |
| 1 M IPTG Stock | IPTG Powder | 2.38 g |
| Deionized Water | to 10 mL |
Experimental Protocols
Protocol for Recombinant Protein Expression in E. coli
-
Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Culture Growth: The following day, inoculate 500 mL of LB broth with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 1 mM (e.g., add 500 µL of a 1 M IPTG stock solution to 500 mL of culture).
-
Expression: Continue to incubate the culture for 2-24 hours. The optimal time and temperature for expression are protein-dependent and may require optimization.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blot.
Protocol for Blue-White Screening
-
Ligation and Transformation: Ligate the DNA insert into a suitable vector containing the lacZα gene. Transform the ligation mixture into a competent E. coli strain that allows for α-complementation.
-
Plate Preparation:
-
Spreading Method: On pre-poured LB agar plates containing the appropriate antibiotic, spread 40 µL of a 100 mM IPTG solution and 40 µL of a 20 mg/mL X-gal solution.[11][12] Allow the plates to dry before use.[11]
-
Incorporation Method: Alternatively, add IPTG to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL to the molten LB agar (cooled to ~50°C) before pouring the plates.[11]
-
-
Plating: Plate the transformed E. coli cells onto the prepared plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Observe the plates for blue and white colonies. White colonies are indicative of successful DNA insertion, while blue colonies represent non-recombinant clones.
Conclusion
Isopropyl β-D-1-thiogalactopyranoside is an indispensable tool in modern molecular biology, enabling precise control over gene expression in bacterial systems. Its stability and potent induction capabilities have made it a standard reagent in laboratories worldwide for applications ranging from fundamental research to the large-scale production of recombinant proteins for therapeutic and industrial purposes. A thorough understanding of its mechanism and the optimization of its use are critical for successful experimental outcomes. While effective, the cost and potential toxicity of IPTG may limit its use in very large-scale industrial fermentations, where alternatives like lactose may be considered.[1][7]
References
- 1. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]
- 2. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 5. isopropyl beta-D-thiogalactopyranoside | C9H18O5S | CID 656894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IPTG: Significance and symbolism [wisdomlib.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
